2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization . Another approach is the multicomponent reaction involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . Industrial production methods often utilize high-pressure reactors and catalysts such as palladium hydroxide or Raney nickel to achieve high yields and purity .
Chemical Reactions Analysis
2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of catalysts like palladium hydroxide or Raney nickel
Substitution: Substitution reactions often involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory and infectious processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used as a sedative and anxiolytic agent.
Alpidem: Known for its anxiolytic properties.
Saripidem: Another anxiolytic compound.
These compounds share the imidazo[1,2-a]pyridine skeleton but differ in their specific substituents and pharmacological activities. The uniqueness of this compound lies in its specific fluorophenyl and methoxy substituents, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C14H11FN2O |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-13-6-3-7-17-9-12(16-14(13)17)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI Key |
HLXOKXRJLLQPOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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